Furan-2-yl vs. Thiophen-2-yl Ring A: Cytotoxic Potency Against A549 Lung Carcinoma
In a head-to-head comparison within an identical pyrazolyl-chalcone series, the furan-2-yl analogue (7a) exhibited an IC₅₀ of 42.7 µg mL⁻¹ against A549 non-small-cell lung cancer cells, whereas the direct thiophen-2-yl congener (7b) was approximately twice as potent with an IC₅₀ of 22.5 µg mL⁻¹ [1]. The (2E)-1-(furan-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl) target compound shares the identical furan-2-yl ring A pharmacophore, predicting a similar potency rank relative to thiophene-containing alternatives. This differential is critical for programs that require a defined cytotoxic window rather than maximal potency.
| Evidence Dimension | In vitro cytotoxicity IC₅₀ (A549 lung carcinoma) |
|---|---|
| Target Compound Data | 42.7 µg mL⁻¹ (furan-2-yl analogue 7a, direct structural congener of target compound) |
| Comparator Or Baseline | Thiophen-2-yl analogue 7b: IC₅₀ = 22.5 µg mL⁻¹; 1,4-diphenyl-1H-pyrazol-3-yl analogue 7d: IC₅₀ = 76.5 µg mL⁻¹ |
| Quantified Difference | Furan analogue 1.9× less potent than thiophene analogue; 1.8× more potent than diphenyl-pyrazole analogue |
| Conditions | MTT assay, 48 h exposure, A549 lung carcinoma cell line; compounds 7a, 7b, 7d from the same paper [1] |
Why This Matters
This potency window positions the furan-2-yl congener as a moderate-activity tool compound for SAR exploration, avoiding the potential non-specific toxicity often associated with highly potent thiophene-containing chalcones.
- [1] Mohamed MF, Ibrahim NS, Saddiq AA, Almaghrabi OA, Al-Hazemi ME, Hassaneen HM, Abdelhamid IA. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). Naunyn-Schmiedeberg's Arch Pharmacol. 2023;396(4):719–736. Table 1 reports IC₅₀ values for 7a (42.7 µg mL⁻¹), 7b (22.5 µg mL⁻¹), and 7d (76.5 µg mL⁻¹). View Source
